molecular formula C15H12N4 B12680576 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- CAS No. 39784-29-7

1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)-

Cat. No.: B12680576
CAS No.: 39784-29-7
M. Wt: 248.28 g/mol
InChI Key: AZTJQSJLWKVSJL-VAWYXSNFSA-N
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Description

1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group and a phenylethenyl group attached to the tetrazole ring. The (E)- configuration indicates the trans arrangement of the phenylethenyl group.

Preparation Methods

The synthesis of 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- can be achieved through various synthetic routes. One common method involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures (120-130°C) for several hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or the phenylethenyl group.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1H-Tetrazole, 5-phenyl-1-(2-phenylethenyl)-, (E)- can be compared with other similar compounds, such as:

Properties

CAS No.

39784-29-7

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

5-phenyl-1-[(E)-2-phenylethenyl]tetrazole

InChI

InChI=1S/C15H12N4/c1-3-7-13(8-4-1)11-12-19-15(16-17-18-19)14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

AZTJQSJLWKVSJL-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/N2C(=NN=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CN2C(=NN=N2)C3=CC=CC=C3

Origin of Product

United States

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